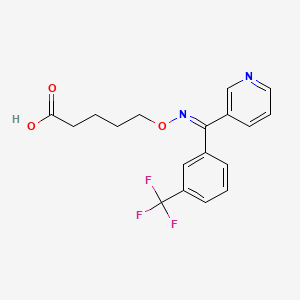
Nogalamycine
Vue d'ensemble
Description
La nogalamycine est un antibiotique anthracycline produit par la bactérie du sol Streptomyces nogalater. Elle est connue pour ses propriétés antitumorales, bien qu’elle soit hautement cardiotoxique. Le composé possède une structure unique, composée d’un noyau tétracyclique avec des fragments de sucre attachés, notamment le nogalose et la nogalamine .
Applications De Recherche Scientifique
Chemistry: Nogalamycin serves as a model compound for studying complex biosynthetic pathways and enzymatic reactions.
Biology: The compound is used to investigate the mechanisms of antibiotic action and resistance in bacteria.
Medicine: Nogalamycin has been explored as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication. its clinical use is limited by its cardiotoxicity.
Mécanisme D'action
La nogalamycine exerce ses effets en s’intercalant dans l’ADN et en inhibant l’activité de la topoisomérase I. Cette enzyme est essentielle à la réplication et à la transcription de l’ADN. En se liant à l’ADN, la this compound empêche la relaxation de l’ADN superenroulé, ce qui conduit à l’inhibition de la synthèse de l’ADN et à la mort cellulaire . La structure unique du composé, avec ses fragments de sucre attachés, améliore son affinité de liaison à l’ADN et contribue à sa cytotoxicité .
Analyse Biochimique
Biochemical Properties
The biochemical reactions involving Nogalamycin are complex and involve a variety of enzymes, proteins, and other biomolecules. The biosynthetic pathway towards the aglycone core of Nogalamycin has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway .
Cellular Effects
Nogalamycin has been found to have significant effects on various types of cells, particularly cancer cells. It has been shown to be active against L1210 leukemia in vitro and in vivo . The compound interacts with cellular processes, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nogalamycin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s interaction with DNA is thought to be a major biochemical lesion, probably mediated through the interaction with DNA .
Temporal Effects in Laboratory Settings
The effects of Nogalamycin have been observed to change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Nogalamycin have been found to vary with different dosages in animal models . High doses of the compound have been found to have toxic or adverse effects .
Metabolic Pathways
Nogalamycin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Nogalamycin within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la nogalamycine implique la construction d’un noyau aglycone par une polykétide synthase de type II, suivie de l’attachement de résidus de sucre. Les sucres, le nogalose et la nogalamine, sont synthétisés séparément puis attachés au noyau aglycone via des glycosyltransférases .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement des processus de fermentation utilisant Streptomyces nogalater. Les bactéries sont cultivées dans des milieux optimisés afin de maximiser le rendement en this compound. Des techniques de génie métabolique ont été utilisées pour améliorer la production, notamment la surexpression des gènes biosynthétiques .
Analyse Des Réactions Chimiques
Types de réactions : La nogalamycine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la glycosylation. La structure unique du composé lui permet de participer à des voies biosynthétiques complexes.
Réactifs et conditions courants :
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des fragments de sucre modifiés et des activités biologiques modifiées .
4. Applications de la recherche scientifique
Chimie : La this compound sert de composé modèle pour l’étude de voies biosynthétiques complexes et de réactions enzymatiques.
Biologie : Le composé est utilisé pour étudier les mécanismes de l’action antibiotique et de la résistance chez les bactéries.
Médecine : La this compound a été étudiée comme agent anticancéreux en raison de sa capacité à inhiber la topoisomérase I, une enzyme impliquée dans la réplication de l’ADN. Son utilisation clinique est limitée par sa cardiotoxicité.
Comparaison Avec Des Composés Similaires
La nogalamycine fait partie de la famille des antibiotiques anthracyclines, qui comprend d’autres composés tels que la doxorubicine, la daunorubicine et l’épirubicine. Ces composés partagent une structure de base tétracyclique similaire, mais diffèrent par leurs fragments de sucre et leurs chaînes latérales attachés .
Points forts de la comparaison :
This compound vs. Doxorubicine : Les deux composés inhibent la topoisomérase I, mais la this compound a une liaison double unique de ses fragments de sucre, ce qui améliore son affinité de liaison à l’ADN.
This compound vs. Daunorubicine : La daunorubicine est moins cardiotoxique que la this compound, mais son mécanisme d’action est similaire.
This compound vs. Epirubicine : L’épirubicine est un dérivé semisynthétique avec une cardiotoxicité réduite et est couramment utilisé en milieu clinique.
La structure unique de la this compound et son activité biologique puissante en font un composé précieux pour la recherche scientifique, malgré ses limites dans les applications cliniques en raison de sa cardiotoxicité.
Propriétés
IUPAC Name |
methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTDRFCXGRULNK-JYOBTZKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930779 | |
| Record name | Nogalamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404-15-5 | |
| Record name | Nogalamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nogalamycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nogalamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nogalamycin from Streptomyces Nogalater | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nogalamycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L059DCD6IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nogalamycin primarily targets DNA, specifically showing preference for intercalating at 5'-TpG and 5'-CpG sites. [, , , , ] It exhibits a unique "threading" mechanism where it passes through the DNA helix and interacts with both the major and minor grooves simultaneously. [, ]
A: Nogalamycin binding to DNA primarily inhibits RNA synthesis. [, , , , , ] This inhibition is attributed to its intercalation between DNA base pairs, disrupting the DNA template required for RNA polymerase activity. [, ] At higher concentrations, nogalamycin can also inhibit DNA synthesis. [, ]
A: Yes, nogalamycin exhibits sequence selectivity. While it prefers 5'-TpG and 5'-CpG sites, the surrounding sequence context influences its binding affinity. [, ] It displays a preference for GC sequences embedded within AT-rich regions. [, ]
A: Nogalamycin has been shown to poison topoisomerase I but not topoisomerase II. [] This poisoning is thought to be influenced by the nogalose sugar moiety of nogalamycin binding to the minor groove of DNA. [] In contrast, its analog, menogaril, lacking the nogalose sugar, poisons topoisomerase II but not topoisomerase I. []
ANone: The molecular formula of nogalamycin is C40H49NO16 and its molecular weight is 787.81 g/mol.
A: Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR techniques like COSY and NOESY, are widely used to determine the three-dimensional structure of nogalamycin-DNA complexes in solution. [, , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy can provide insights into the drug-DNA interactions at the molecular level, such as identifying perturbations in base pairing upon nogalamycin binding. [] Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique for studying the binding stoichiometry of nogalamycin to DNA. [, ] Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon nogalamycin binding. [, ]
A: NMR studies have shown that lowering the pH can destabilize the terminal GC base pair in a nogalamycin-DNA complex. [] This suggests that the stability of the complex can be influenced by environmental pH.
A: Nogalamycin itself is not known to have catalytic activity. It primarily acts as a DNA-binding agent that disrupts DNA-dependent processes like RNA synthesis. [, , , , , ]
A: Molecular dynamics (MD) simulations, often incorporating explicit solvation models, have been used to complement NMR data in characterizing the structure and dynamics of nogalamycin-DNA complexes. [] These simulations provide valuable insights into the dynamic behavior of the complex in solution, including fluctuations in DNA structure and the role of water molecules in mediating drug-DNA interactions. []
A:
- Removal of the nogalose sugar: This modification significantly impacts both DNA binding affinity and cytotoxicity. []
- Modifications at the C7 position: Alterations at the C7 oxygen, such as alkylation, can significantly affect DNA binding specificity and antileukemic activity. [, ] - Conversion to 7-deoxyanthracyclinones: These derivatives, formed through enzymatic reduction, retain the ability to augment the rate of oxygen reduction by NADPH catalyzed by ferredoxin reductase. []
- Modifications to the amino sugar: Studies on the biosynthesis of nogalamycin revealed the importance of late-stage modifications to the amino sugar, such as 2''-hydroxylation, for biological activity. []
ANone: This research set does not delve into the specifics of nogalamycin formulation strategies.
ANone: This research set does not address SHE regulations specifically.
A: Several studies have investigated the cytotoxicity of nogalamycin and its analogs using various cell lines, including: - KB cells (human epidermoid carcinoma) [, ] - L1210 leukemia cells (murine) [, , ] - B16 melanoma cells (murine) [] - Chinese hamster ovary (CHO) cells []
A: Yes, studies have shown that nogalamycin successfully induced regression of chemically induced fibrosarcoma tumors and tumors of spontaneous origin in rats. [] Furthermore, simultaneous transplantation of these tumor cells and nogalamycin administration inhibited primary tumor growth in rats, indicating potential for both therapeutic and preventative applications. []
A: While some nogalamycin analogs exhibited greater potency against P388 leukemia, L1210 leukemia, and/or B16 melanoma compared to nogalamycin, [] details regarding specific in vivo efficacy studies for these analogs are not provided in this research set.
ANone: This research set does not provide specific information regarding resistance mechanisms to nogalamycin.
A: Although nogalamycin displays potent antitumor activity, dose-limiting cardiotoxicity has been a significant concern, hindering its clinical application. [] This cardiotoxicity is a common drawback among many anthracyclines, including the clinically used daunorubicin. []
ANone: This research set does not delve into drug delivery strategies for nogalamycin.
ANone: This research set does not provide information regarding biomarkers for nogalamycin treatment.
ANone: Please refer to the answer provided for question 2 regarding spectroscopic techniques.
ANone: This research set does not contain information about the environmental impact of nogalamycin.
ANone: This research set does not provide details on the dissolution and solubility properties of nogalamycin.
ANone: This research set focuses on the application of analytical techniques for characterizing nogalamycin and its interactions with DNA, but it doesn't delve into the details of method validation.
ANone: This research set does not cover aspects related to quality control and assurance for nogalamycin.
ANone: This research set does not provide information regarding the immunogenicity of nogalamycin.
ANone: This research set does not discuss any interactions between nogalamycin and drug transporters.
ANone: This research set does not include information on the interaction of nogalamycin with drug-metabolizing enzymes.
ANone: This research set does not provide a comparative analysis of nogalamycin with alternative compounds.
ANone: This research set does not cover the recycling and waste management of nogalamycin.
ANone: This research set does not discuss specific research infrastructure or resources related to nogalamycin.
A: The study of nogalamycin exemplifies the power of interdisciplinary research, combining techniques from organic chemistry, molecular biology, biophysics, and computational chemistry to elucidate its mechanism of action and explore its potential as an anticancer agent. [, , , , , , , ] The knowledge gained from these studies contributes to a deeper understanding of DNA-drug interactions, which is crucial for the development of more effective and less toxic anticancer therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


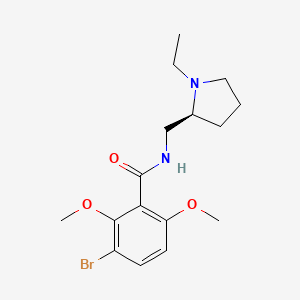
![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)
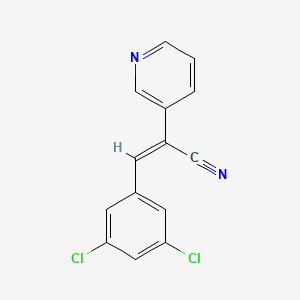

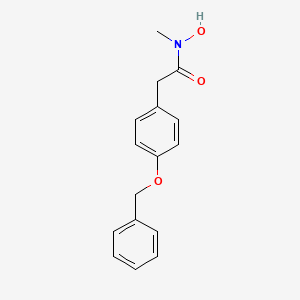
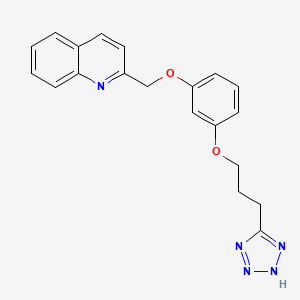
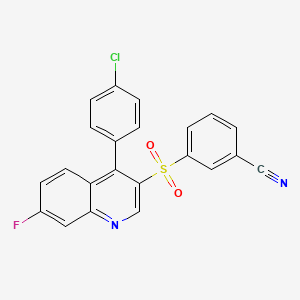
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)
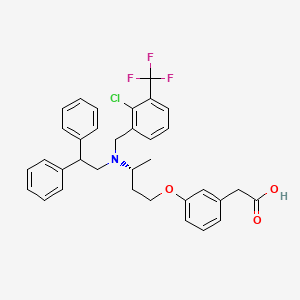

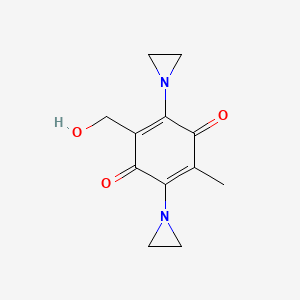
![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)

